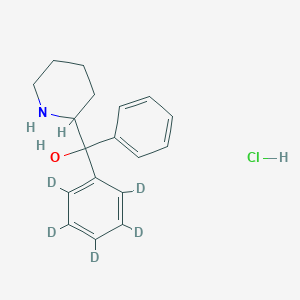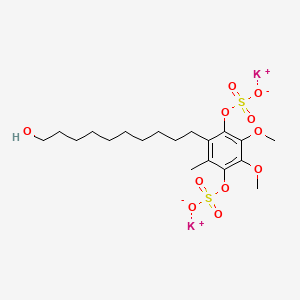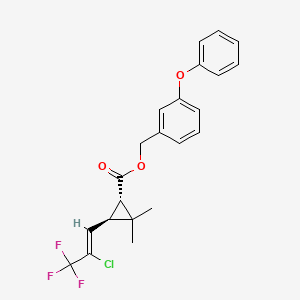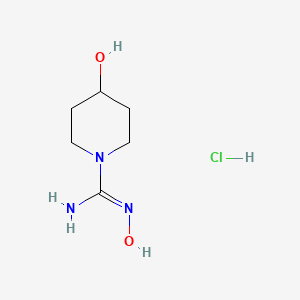
Acetanilide, N-ethyl-2-fluoro-2',4',5'-trichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, N-ethyl-2-fluoro-2’,4’,5’-trichloro- is an organic compound that belongs to the class of acetanilides. This compound is characterized by the presence of an acetanilide core structure, which is modified by the addition of ethyl, fluoro, and trichloro substituents. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, N-ethyl-2-fluoro-2’,4’,5’-trichloro- typically involves the acylation of aniline derivatives. One common method is the reaction of N-ethyl-2-fluoro-2’,4’,5’-trichloroaniline with acetic anhydride. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as pyridine or sulfuric acid to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of Acetanilide, N-ethyl-2-fluoro-2’,4’,5’-trichloro- may involve large-scale acylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production to achieve the desired quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetanilide, N-ethyl-2-fluoro-2’,4’,5’-trichloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoro or chloro substituents are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetanilide moiety can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding aniline derivative and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted acetanilides, while oxidation and reduction can produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
Acetanilide, N-ethyl-2-fluoro-2’,4’,5’-trichloro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetanilide, N-ethyl-2-fluoro-2’,4’,5’-trichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: The parent compound, which lacks the ethyl, fluoro, and trichloro substituents.
N-ethylacetanilide: Similar to Acetanilide, N-ethyl-2-fluoro-2’,4’,5’-trichloro-, but without the fluoro and trichloro substituents.
2-fluoroacetanilide: Contains a fluoro substituent but lacks the ethyl and trichloro groups.
2’,4’,5’-trichloroacetanilide: Contains trichloro substituents but lacks the ethyl and fluoro groups.
Uniqueness
The uniqueness of Acetanilide, N-ethyl-2-fluoro-2’,4’,5’-trichloro- lies in its specific combination of substituents, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in research and industrial settings.
Propriétés
Numéro CAS |
10016-10-1 |
|---|---|
Formule moléculaire |
C10H9Cl3FNO |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
N-ethyl-2-fluoro-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C10H9Cl3FNO/c1-2-15(10(16)5-14)9-4-7(12)6(11)3-8(9)13/h3-4H,2,5H2,1H3 |
Clé InChI |
RJOQPFZKWBSZBQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC(=C(C=C1Cl)Cl)Cl)C(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester](/img/structure/B13449270.png)





![4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)


![8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B13449321.png)

amine](/img/structure/B13449324.png)


